5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

Description

Chemical Structure and Synthesis

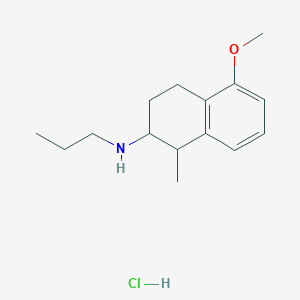

5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a tetrahydronaphthalene (tetralin) derivative featuring a methoxy group at position 5, a methyl group at position 1, and a propylamine substituent at position 2. The compound exists as a hydrochloride salt, enhancing its stability and solubility. Its stereochemistry is defined as (1S,2R), as confirmed by resolving agents like 4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide during synthesis .

Properties

IUPAC Name |

5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3;/h5-7,11,14,16H,4,8-10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRYNZFMOLYYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1C)C=CC=C2OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Catalytic Hydrogenation Route

A well-documented method involves a two-step process starting from (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine (compound I):

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Reductive Amination | Compound I + propionaldehyde, NaBH4 as reducing agent, acetic acid, dichloromethane solvent, 20-30°C | Formation of compound II with >90% purity by HPLC |

| 2 | Catalytic Hydrogenation | Compound II + 10% Pd/C catalyst, hydrogen pressure 10-20 kg/cm², room temperature, 4-6 hours | Hydrogenation and debenzylation to free amine, followed by salification with HCl to yield hydrochloride salt (compound III) with 87.1% yield and >98% purity by HPLC |

This method emphasizes control of molar ratios (1:1.8 compound I to propionaldehyde preferred), temperature, and reaction time to optimize yield and purity. The final hydrochloride salt is isolated by filtration and drying after acidification.

Friedel-Crafts Acylation and Reduction Route

Another synthetic approach involves:

- Friedel-Crafts acylation of a naphthalene derivative using an acyl chloride and aluminum chloride catalyst to introduce the ketone functionality.

- Subsequent reduction of the acylated intermediate to the corresponding alkane using lithium aluminum hydride (LiAlH4).

This route is often used to build the tetrahydronaphthalene skeleton with the methoxy substituent already installed. The methyl and propyl groups are introduced via alkylation reactions, typically under reflux in tetrahydrofuran (THF) with alkyl halides such as methyl iodide and propyl bromide, respectively.

Alkylation and Methylation Steps

- Methylation of the hydroxy or amine groups is achieved using methyl iodide in the presence of a base like triethylamine.

- Propylation of the amine nitrogen is performed by alkylation with propyl bromide under reflux conditions.

Reaction conditions such as solvent choice (THF, dichloromethane), temperature (60–80°C), and reaction time (12–24 hours) are critical for maximizing yield and minimizing side reactions.

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Reductive Amination | NaBH4, AcOH, DCM, propionaldehyde | 20-30 | 2-3 | >90 | >90 | Molar ratio compound I:propionaldehyde = 1:1.8 |

| Catalytic Hydrogenation | Pd/C, H2 (10-20 kg/cm²), isopropanol | 20-25 | 4-6 | 87.1 | >98 | Followed by HCl addition for salt formation |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | 0-25 | 1-2 | Variable | - | Requires careful temperature control |

| Reduction (LiAlH4) | LiAlH4, ether solvent | 0-25 | 2-4 | High | - | Sensitive to moisture |

| Alkylation (Methylation) | Methyl iodide, Et3N, THF | 60-80 | 12-24 | 30-80 | - | Solvent polarity affects yield |

| Alkylation (Propylation) | Propyl bromide, THF | 60-80 | 12-24 | 30-80 | - | Reflux conditions |

- The reductive amination followed by catalytic hydrogenation method provides high stereoselectivity and purity, suitable for pharmaceutical-grade material.

- The use of palladium on carbon catalysts under controlled hydrogen pressure ensures efficient debenzylation and hydrogenation without over-reduction.

- Analytical techniques such as HPLC confirm purity levels exceeding 98%, while NMR and mass spectrometry validate structural identity.

- Optimization of molar ratios and reaction conditions significantly impacts yield and stereochemical outcome.

The preparation of 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is best achieved through a reductive amination of a benzyl-protected intermediate followed by catalytic hydrogenation and salt formation. Alternative routes involving Friedel-Crafts acylation and subsequent reductions are also viable but require careful control of reaction parameters. The methods described provide high yields, stereochemical control, and purity suitable for advanced research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Dihydro derivatives

Substitution: Various substituted amines and amides

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 269.81 g/mol . Its IUPAC name is (1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride . The compound features a tetralin core with methyl, propylamino, and methoxy substituents at specific positions.

Dopaminergic Antagonism

5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine primarily functions as a dopaminergic antagonist. This means it binds to dopamine receptors without activating them. This mechanism is valuable in conditions where dopamine regulation is necessary, such as certain psychiatric disorders and neurodegenerative diseases.

The compound shows preferential action at presynaptic dopamine receptors. The values for different receptor types are as follows:

| Receptor Type | Value |

|---|---|

| hD3 | 6.95 |

| hD4 | 6.67 |

| hD2S | 6.37 |

| hD2L | 6.21 |

| rD2 | 6.07 |

These values indicate a significant affinity for the human dopamine D3 receptor compared to other subtypes.

Neurobiological Research

The Kynurenine (KYN) pathway, which metabolizes tryptophan (Trp) into neuroactive compounds, has a dual role in neuroprotection and neurotoxicity . Kynurenic acid (KYNA), a metabolite in this pathway, is known for its antioxidant properties and its function as a non-competitive antagonist of NMDA receptors . Studies have shown that KYNA's inhibition of NMDA receptors is instrumental in preventing neurological damage in experimental models of brain disorders like Alzheimer's disease (AD) and Huntington's disease (HD) .

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets, such as dopamine receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Physical Properties

- Molecular Formula: C₁₅H₂₃NO·HCl

- Molecular Weight : 233.35 g/mol (free base)

- Density : 1 g/cm³

- Boiling Point : 345.3°C at 760 mmHg

- Vapor Pressure : 6.23 × 10⁻⁵ mmHg at 25°C .

The 1-methyl group may enhance metabolic stability and receptor selectivity, though further studies are needed.

Structural and Stereochemical Variations

Key structural differences among analogs include substituent positions, stereochemistry, and additional functional groups. These variations influence pharmacological activity, receptor binding, and physicochemical properties.

Table 1: Comparative Analysis of Tetralin Derivatives

Pharmacological Implications

- Substituent Position : Methoxy at C5 (target compound) vs. C7 (–4) alters electronic distribution. C5 substitution is associated with higher dopamine D2/D3 receptor affinity in related compounds .

- 1-Methyl Group: Unique to the target compound, this group may reduce oxidative metabolism, prolonging half-life compared to non-methylated analogs like (S)-5-methoxy-N-propyl-2-aminotetralin .

- Stereochemistry: The (1S,2R) configuration (target) vs. (2S) or (2R) in others influences enantioselective receptor binding. For example, (S)-enantiomers of aminotetralins often exhibit higher dopaminergic activity .

Biological Activity

5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to other naphthalene derivatives and exhibits biological activity that may be relevant for treating various neurological disorders.

The chemical formula of 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is with a molecular weight of approximately 251.79 g/mol. The synthesis involves the preparation of 5-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene followed by alkylation with propylamine and subsequent formation of the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with dopamine receptors. It acts as both an agonist and antagonist at these receptors, which are critical in regulating neurotransmitter release and uptake. This modulation can influence various neurological pathways and potentially provide therapeutic benefits in conditions such as Parkinson's disease and other movement disorders .

Pharmacological Studies

Various studies have investigated the pharmacological properties of 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride:

1. Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells. In vitro studies have shown that it can enhance cell viability under conditions that typically induce cell death .

2. Dopaminergic Activity

Comparative studies with known dopamine agonists like Rotigotine and Pramipexole suggest that 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has similar dopaminergic activity but may offer distinct advantages due to its unique structural features .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Parkinson's Disease Model

In animal models of Parkinson's disease, administration of 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride resulted in significant improvements in motor function and a reduction in the severity of symptoms. The compound was observed to increase dopamine levels in the striatum, suggesting a direct effect on dopaminergic pathways .

Case Study 2: Cognitive Function

A study focusing on cognitive impairment showed that treatment with this compound improved learning and memory tasks in rodents. The mechanism was hypothesized to involve enhanced cholinergic signaling alongside dopaminergic modulation .

Comparison with Similar Compounds

To better understand the unique properties of 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, a comparison with similar compounds is presented below:

| Compound Name | Structure | Activity | Notes |

|---|---|---|---|

| Rotigotine | Non-Ergot Dopamine Agonist | Parkinson's Treatment | Long half-life; transdermal delivery available |

| Pramipexole | Dopamine Agonist | Parkinson's & Restless Legs Syndrome | Renal clearance; side effects include nausea |

| 5-Methoxy-1-methyl-N-propyl | Unique Naphthalene Derivative | Neuroprotective; Dopaminergic effects | Potential for reduced side effects due to selective receptor activity |

Q & A

Basic: What synthetic routes are commonly employed to prepare 5-Methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, and what analytical methods validate its purity?

Answer:

The compound is synthesized via multi-step procedures involving reductive amination or nucleophilic substitution. For example, describes the synthesis of tetrahydronaphthalen-2-amine derivatives using Na(OAc)3BH as a reducing agent in dichloroethane (DCE) with acetic acid, yielding products characterized by H/C NMR and HRMS. HPLC with hexane/isopropanol solvent systems (e.g., 85:5:5:5 hexane:MeOH:EtOH:2-PrOH) is critical for purity validation, with retention times () monitored for enantiomeric separation .

Basic: How are 1^11H NMR and 13^1313C NMR spectra interpreted to confirm the structure of this compound?

Answer:

Key NMR signals include:

- Methoxy group : A singlet at ~3.7 ppm (H) and ~55 ppm (C).

- Propyl chain : Triplet (δ ~0.9 ppm, CH), multiplet (δ ~1.5 ppm, CH), and triplet (δ ~2.5 ppm, N-CH) in H NMR.

- Tetrahydronaphthalen backbone : Aromatic protons (δ ~6.8–7.2 ppm) and aliphatic protons (δ ~1.8–2.9 ppm) . HRMS data (e.g., m/z calculated vs. observed) further confirm molecular weight .

Advanced: How can researchers resolve contradictions in NMR data arising from stereochemical or conformational isomers?

Answer:

Contradictions often stem from cis/trans isomerism or axial/equatorial substituent orientations. highlights using HPLC to separate enantiomers (e.g., t = 15.3 vs. 17.2 min for trans-4-cyclohexyl derivatives). NOESY/ROESY NMR experiments can distinguish stereochemistry by correlating spatial proximity of protons . For example, axial vs. equatorial methoxy groups exhibit distinct NOE interactions with adjacent protons.

Advanced: What computational strategies are used to predict the compound’s receptor-binding affinity and selectivity?

Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with target receptors like serotonin (5-HT). demonstrates functional selectivity studies using ligand-receptor binding assays combined with in silico models. Pharmacophore modeling identifies critical features (e.g., methoxy group’s H-bonding with Ser3.36 in 5-HT) .

Advanced: How can enantiomeric purity be rigorously assessed, and what chiral separation methods are recommended?

Answer:

Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polar solvents (hexane:isopropanol:diethylamine, 90:10:0.1) resolves enantiomers. specifies using retention time differences (Δt >1.5 min) and circular dichroism (CD) to confirm (-)-(2S) configurations. Polarimetry ([α] values) further quantifies optical purity .

Advanced: What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

Answer:

SAR studies require systematic substitution at the 5-methoxy, N-propyl, and tetrahydronaphthalen positions. and 10 suggest:

- Step 1 : Synthesize analogs with varying substituents (e.g., halogen, alkyl).

- Step 2 : Test affinity via radioligand binding assays (e.g., values for 5-HT receptors).

- Step 3 : Correlate electronic (Hammett σ) or steric (Taft E) parameters with activity .

Advanced: How can solubility limitations in aqueous buffers be mitigated for in vitro assays?

- Co-solvents : Use DMSO (≤1%) or cyclodextrins (e.g., HP-β-CD) to enhance solubility.

- pH adjustment : Prepare hydrochloride salts (pH ~4–5) for protonated amine stability.

- Surfactants : Polysorbate 80 (0.01%) prevents aggregation in cell-based assays .

Basic: What purification techniques are optimal for isolating the hydrochloride salt?

Answer:

- Crystallization : Dissolve crude product in hot ethanol, add HCl gas, and cool to precipitate crystals.

- Column chromatography : Use silica gel with gradient elution (CHCl:MeOH:NHOH, 95:5:0.5 → 90:10:1) .

Advanced: How can reaction conditions be optimized to minimize byproducts like N-demethylation or ring oxidation?

Answer:

- Temperature control : Maintain ≤50°C during reductive amination to prevent demethylation ( ).

- Inert atmosphere : Use N/Ar to avoid oxidation of the tetrahydronaphthalen ring.

- Catalyst screening : NaBH(OAc) over NaBH reduces side reactions .

Advanced: What validation criteria are essential for HPLC methods quantifying this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.